![molecular formula C9H7ClF3NO4S B2975549 Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate CAS No. 338397-30-1](/img/structure/B2975549.png)
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of trifluoromethylpyridine (TFMP) . TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate” were not found, TFMP derivatives are generally synthesized through various methods. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Unusual Electronic Effects in Ligand Design : Research by Edder et al. (2000) explored the electronic effects of electron-withdrawing sulfonamide groups in ligands, leading to the development of heterodimetallic complexes with unique optical and magnetic properties. The introduction of sulfonamide groups into ligand backbones can significantly impact the bonding and stability of metal-ligand complexes, offering pathways to tailor the electronic structure of materials for specific applications (Edder et al., 2000).
- Methylation and Trifluoroethylation Methods : Zhang et al. (2003) provided a methodology for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, presenting a straightforward approach to synthesize room-temperature ionic liquids (RTILs). This technique is crucial for developing new materials with potential applications in green chemistry and industrial processes (Zhang et al., 2003).
Materials Science and Ionic Liquids
- Thermodynamic and Transport Properties of Ionic Liquids : Cadena et al. (2006) conducted a combined experimental and molecular dynamics study on pyridinium-based ionic liquids. Their work contributes to understanding the dynamic and thermodynamic properties of these substances, which are essential for their application in electrochemical devices and green solvents (Cadena et al., 2006).
Biological Applications and Antimicrobial Activity
- Antimicrobial and Surface Activity : El-Sayed (2006) explored the synthesis and biological activity of 1,2,4-triazole derivatives, demonstrating that certain synthesized compounds have good antimicrobial activities and can be used as surface active agents. This research opens avenues for developing new antimicrobial agents and surfactants with specific applications in healthcare and industry (El-Sayed, 2006).
Agricultural Chemistry
- Novel Insecticide Targeting Sap-Feeding Pests : Zhu et al. (2011) reported the discovery and characterization of sulfoxaflor, a novel insecticide effective against various sap-feeding pests. This research highlights the potential of sulfone derivatives in developing new pesticides that offer alternatives to existing compounds, especially in managing resistance issues in agricultural pests (Zhu et al., 2011).
Propiedades
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO4S/c1-18-7(15)4-19(16,17)8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWKVAVPLXVUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

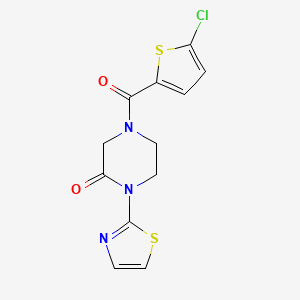
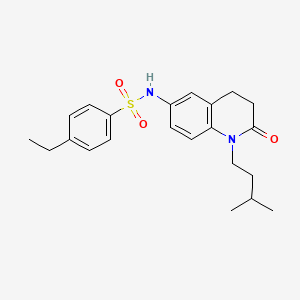
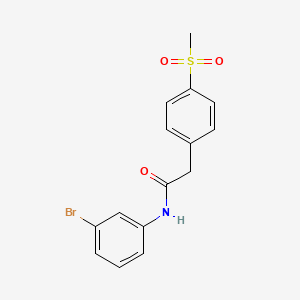
![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2975471.png)
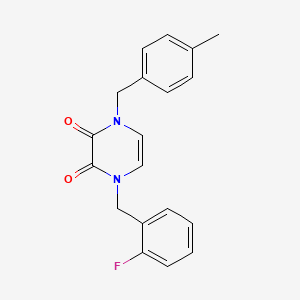
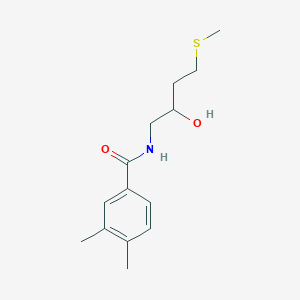
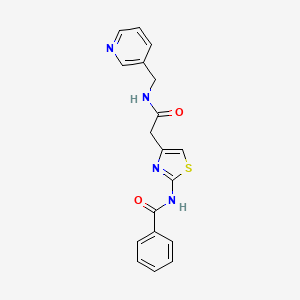
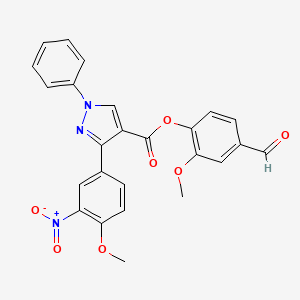
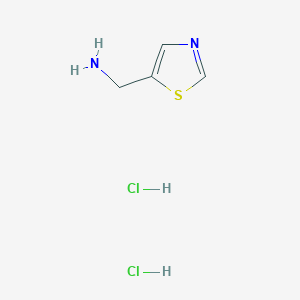
![methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2975483.png)
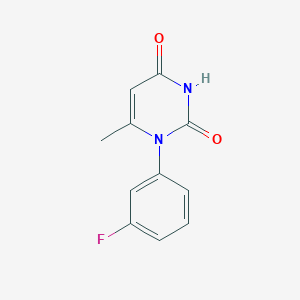
![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)
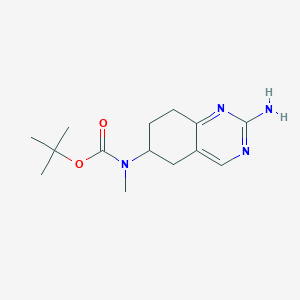
![2-amino-4-(2,5-dimethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2975488.png)